4-(2-Bromoacetyl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoacetyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromoacetyl group and a fluorine atom attached to a benzene ring, along with a nitrile group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as the 2-bromoacetyl group, have been found to interact with prostaglandin g/h synthase 1 in humans .
Mode of Action
It is known that the bromoacetyl group in the compound can act as an acylating agent, which could potentially modify the function of its target .
Biochemical Pathways
It has been suggested that the compound can be used in the synthesis of sta-5312, a potent and orally active microtubule inhibitor . This suggests that it may have an impact on microtubule dynamics, which are crucial for various cellular processes including cell division and intracellular transport .
Pharmacokinetics
The bromoacetyl group in the compound is known to have a molecular weight of 138948, which could potentially influence its pharmacokinetic properties .
Result of Action
Given its potential role in the synthesis of sta-5312, a microtubule inhibitor, it could potentially disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of STA-5312 , a potent and orally active microtubule inhibitor . This suggests that 4-(2-Bromoacetyl)-3-fluorobenzonitrile may interact with enzymes, proteins, and other biomolecules involved in the regulation of microtubules.
Cellular Effects
Given its role in the synthesis of STA-5312 , it is plausible that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. Its role in the synthesis of STA-5312 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile followed by acetylation. One common method includes the reaction of 3-fluorobenzonitrile with bromine in the presence of a suitable catalyst to introduce the bromoacetyl group. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromoacetyl group.
Reduction: Alcohols or amines depending on the reducing agent used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-(2-Bromoacetyl)-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluorobenzonitrile: Lacks the bromoacetyl group, making it less reactive in certain substitution reactions.
4-(2-Bromoacetyl)-2-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.
Uniqueness
4-(2-Bromoacetyl)-3-fluorobenzonitrile is unique due to the combination of the bromoacetyl group, fluorine atom, and nitrile group on the benzene ring. This unique structure imparts specific reactivity and binding characteristics, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-(2-bromoacetyl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-4-9(13)7-2-1-6(5-12)3-8(7)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQRWJMECDPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199806-11-5 |
Source
|
Record name | 4-(2-bromoacetyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.